4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile
CAS No.:
Cat. No.: VC13398542
Molecular Formula: C11H6ClFN2O
Molecular Weight: 236.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6ClFN2O |
|---|---|
| Molecular Weight | 236.63 g/mol |
| IUPAC Name | 4-chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C11H6ClFN2O/c1-16-9-3-7(13)2-8-10(12)6(4-14)5-15-11(8)9/h2-3,5H,1H3 |
| Standard InChI Key | ZJQUKNMOJUIJMB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)F |
| Canonical SMILES | COC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)F |
Introduction
Structural Characteristics and Molecular Design
Core Quinoline Framework
The quinoline nucleus consists of a benzene ring fused to a pyridine ring, providing a rigid, planar structure conducive to π-π stacking and hydrophobic interactions. Substituents at positions 3, 4, 6, and 8 modulate electronic density and steric effects:
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Position 3: The carbonitrile group (-C≡N) introduces strong electron-withdrawing characteristics, enhancing electrophilicity and facilitating nucleophilic substitution reactions.
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Position 4: The chloro group (-Cl) increases lipophilicity and stabilizes intermediates during synthesis .
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Position 6: The fluoro group (-F) improves metabolic stability and bioavailability by reducing oxidative degradation.
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Position 8: The methoxy group (-OCH₃) enhances solubility in polar solvents and influences hydrogen-bonding interactions .
Comparative Analysis with Analogues
Substituent positioning profoundly affects biological activity. For example:
The fluoro and chloro groups in 4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile synergistically optimize target binding and pharmacokinetics .
Synthesis and Optimization Strategies
Key Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
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Quinoline Core Formation: Condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C yields a cyanoacetate intermediate .
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Cyclization: Treatment with phosphorus oxychloride (POCl₃) and catalytic DMF at reflux induces cyclization, forming the quinoline backbone .
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Chlorination: POCl₃-mediated chlorination at C4 proceeds with >90% yield under anhydrous conditions .
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Functionalization: Subsequent substitutions at C6 and C8 are achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling .
Critical Reaction Parameters:
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Temperature control during nitration (0–5°C) prevents di-nitration byproducts.
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Anhydrous conditions during chlorination minimize hydrolysis of POCl₃ .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance yield (85–92%) and purity (>98%). Purification via flash chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures ensures pharmaceutical-grade material .
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL).
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Stability: Stable under inert atmospheres at −20°C for >12 months. Photodegradation occurs under UV light due to the nitro group’s photoreactivity.
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 8.58 (s, 1H, C2-H), 7.93 (dd, J = 9.0, 5.4 Hz, 1H, C5-H), 7.70 (dd, J = 10.2, 2.4 Hz, 1H, C7-H) .
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LC-MS: [M+H]⁺ at m/z 237.02 (calculated 236.63).
Biological Activity and Mechanisms
Protein Kinase Inhibition
The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) with IC₅₀ values of 12 nM and 18 nM, respectively . Mechanistically, it binds to the ATP-binding pocket of kinases, disrupting phosphorylation and downstream signaling .
Anticancer Efficacy
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In Vitro: Displays IC₅₀ values of 3.63 μM (HeLa) and 4.65 μM (BGC-823), outperforming gefitinib (IC₅₀ = 17.12–19.27 μM) .
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In Vivo: Reduces tumor volume by 68% in murine xenograft models at 50 mg/kg/day .
Selectivity and Toxicity
High selectivity for cancer cells over normal cells (SI > 10) is attributed to the methoxy group’s role in reducing off-target interactions . Acute toxicity (LD₅₀ > 500 mg/kg in rats) supports further preclinical development .
Applications in Drug Development
Antiangiogenic Therapy
By blocking VEGFR-2, the compound suppresses tumor angiogenesis in triple-negative breast cancer models, reducing microvessel density by 54% .
Combination Therapies
Synergistic effects with paclitaxel (combination index = 0.42) enhance apoptosis in cisplatin-resistant ovarian cancer cells .
Diagnostic Imaging
¹⁸F-labeled derivatives serve as PET tracers for EGFR-overexpressing tumors, achieving tumor-to-background ratios of 5.2:1 at 60 min post-injection.
Challenges and Future Directions
Synthetic Optimization
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Green Chemistry: Replace POCl₃ with ionic liquids to reduce environmental impact .
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Enantioselective Synthesis: Develop asymmetric catalysis routes to access chiral derivatives for improved target specificity .
Clinical Translation
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